molecular formula C19H19BrClNO4S B12136300 2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12136300
M. Wt: 472.8 g/mol
InChI Key: CPEALFVBHFHSGY-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group, a chlorobenzyl group, and a dioxidotetrahydrothiophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate.

    Introduction of the Chlorobenzyl Group: The bromophenoxy intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.

    Formation of the Dioxidotetrahydrothiophenyl Group: The final step involves the reaction of the intermediate with a thiophene derivative under oxidizing conditions to form the dioxidotetrahydrothiophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be studied for its potential pharmacological properties. Researchers may investigate its activity against specific biological targets, such as enzymes or receptors, to determine its potential as a therapeutic agent.

Industry

In industry, the compound may be used in the development of new materials with specific properties. For example, its unique structure could be exploited to create polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: This compound has a similar structure but with the positions of the bromine and chlorine atoms swapped.

    2-(4-fluorophenoxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: This compound has a fluorine atom instead of a bromine atom on the phenoxy group.

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide lies in its specific combination of functional groups. The presence of both bromine and chlorine atoms, along with the dioxidotetrahydrothiophenyl group, may confer unique chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C19H19BrClNO4S

Molecular Weight

472.8 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C19H19BrClNO4S/c20-15-4-6-18(7-5-15)26-12-19(23)22(17-8-9-27(24,25)13-17)11-14-2-1-3-16(21)10-14/h1-7,10,17H,8-9,11-13H2

InChI Key

CPEALFVBHFHSGY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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